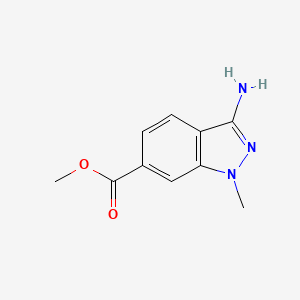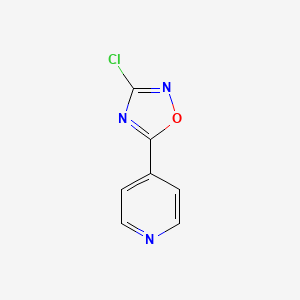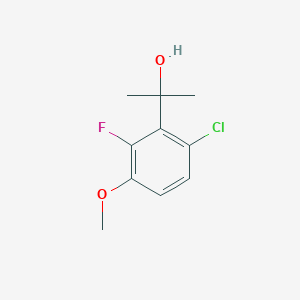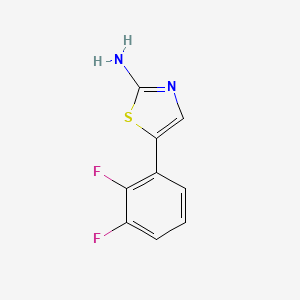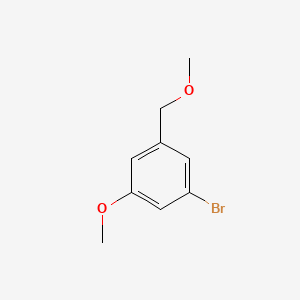
1-Bromo-3-methoxy-5-(methoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-methoxy-5-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-methoxy-5-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the bromination of 3-methoxy-5-(methoxymethyl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-methoxy-5-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 3-methoxy-5-(methoxymethyl)phenol or 3-methoxy-5-(methoxymethyl)aniline.
Oxidation: Formation of 3-methoxy-5-(methoxymethyl)benzaldehyde or 3-methoxy-5-(methoxymethyl)benzoic acid.
Reduction: Formation of 3-methoxy-5-(methoxymethyl)benzene or 3-hydroxy-5-(methoxymethyl)benzene.
Applications De Recherche Scientifique
1-Bromo-3-methoxy-5-(methoxymethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-methoxy-5-(methoxymethyl)benzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy and methoxymethyl groups are converted to more oxidized functional groups through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the removal of the bromine atom or the conversion of methoxy groups to hydroxyl groups.
Comparaison Avec Des Composés Similaires
1-Bromo-3-methoxy-5-(methoxymethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-methoxybenzene: Lacks the methoxymethyl group, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-3-(methoxymethyl)benzene: Lacks the methoxy group, affecting its reactivity in oxidation and reduction reactions.
3-Bromoanisole: Lacks both the methoxy and methoxymethyl groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
2734772-48-4 |
|---|---|
Formule moléculaire |
C9H11BrO2 |
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
1-bromo-3-methoxy-5-(methoxymethyl)benzene |
InChI |
InChI=1S/C9H11BrO2/c1-11-6-7-3-8(10)5-9(4-7)12-2/h3-5H,6H2,1-2H3 |
Clé InChI |
LEZIYMUYNSUDRQ-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=CC(=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



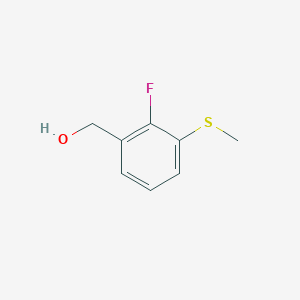
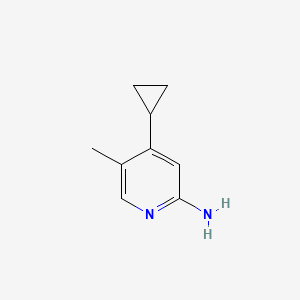
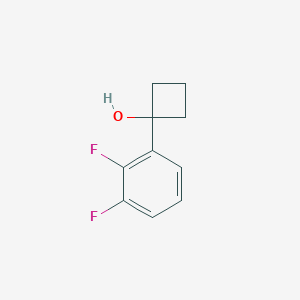


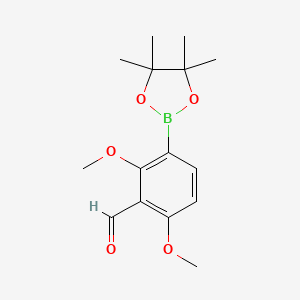

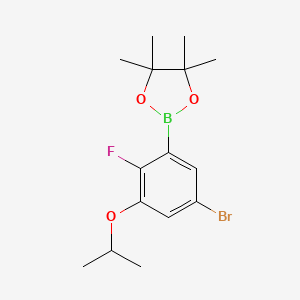
![(3AR,6AR)-3A-((Pyridin-2-yloxy)methyl)hexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B14027608.png)
